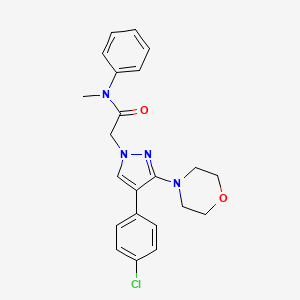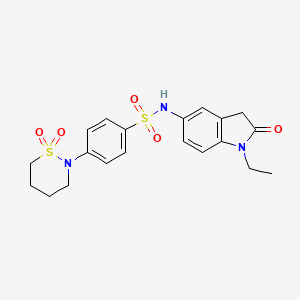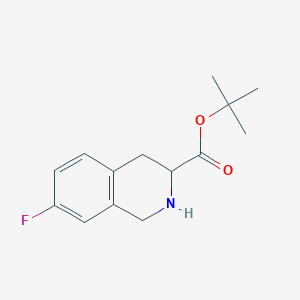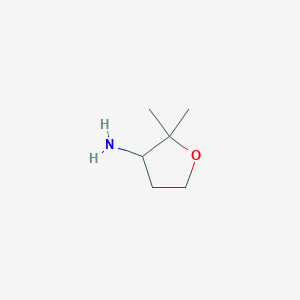![molecular formula C16H24N6O2 B2552765 8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896848-30-9](/img/structure/B2552765.png)
8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The compound is part of a class of purine analogues synthesized for their potential antiviral activity. In one study, the synthesis process involved condensation and ring annulation steps to produce guanine and xanthosine analogues, which were then tested against various viruses in tissue culture. Moderate activity was observed against rhinovirus at nontoxic dosage levels (Kim et al., 1978).
Biological Activity of Polymethylenepurine Derivatives
Another research area involves the synthesis of 7,8-polymethylenehypoxanthines as precursors to various polymethylenepurine derivatives. These compounds have been studied for their potential antiviral and antihypertensive activities, highlighting the diverse biological applications of purine derivatives (Nilov et al., 1995).
Potential Antidepressant Agents
A study synthesized and evaluated a series of derivatives for their affinity towards serotonin receptors and phosphodiesterase inhibitor activity. One derivative showed potential as an antidepressant in animal models, further underscoring the therapeutic potential of these compounds (Zagórska et al., 2016).
Electrochemical Behavior in Corrosion Inhibition
The electrochemical behavior of similar compounds has been evaluated for their corrosion inhibition efficiency in acid media. Theoretical and experimental studies suggest that such compounds, due to their heterocyclic ring structures and active sites, can serve as effective corrosion inhibitors (Cruz et al., 2004).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many purine derivatives act as inhibitors or activators of various enzymes.
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-(diethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-6-20(7-2)8-9-21-10(3)11(4)22-12-13(17-15(21)22)19(5)16(24)18-14(12)23/h6-9H2,1-5H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQHTRSXGTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)


![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)


![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)


![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)

